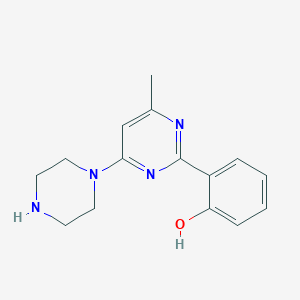
2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol is a chemical compound with the empirical formula C15H19ClN4O and a molecular weight of 306.79 g/mol . This compound is known for its unique structure, which includes a piperazine ring and a pyrimidine ring, making it a valuable molecule in various scientific research fields.
准备方法
The synthesis of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol typically involves the reaction of 4-methyl-6-piperazin-1-ylpyrimidine with phenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
科学研究应用
2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
相似化合物的比较
2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol can be compared with other similar compounds, such as:
- 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine
- 2-Methoxy-6-(4-pyridin-2-yl-piperazin-1-ylimino)-methyl-phenol
- 4-Methyl-6-(1-piperazinyl)-2-propylpyrimidine dihydrochloride These compounds share structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity .
生物活性
2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, also known by its CAS number 330982-03-1, is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article summarizes the biological activity of this compound based on diverse scientific studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C15H18N4O
- Molecular Weight : 306.33 g/mol
- Structure : The compound features a phenolic structure with a piperazine and pyrimidine moiety, contributing to its biological activity.
Research indicates that this compound exhibits significant antiviral properties. A study focusing on its analogs demonstrated that modifications to the piperazine and pyrimidine components can enhance antiviral activity against various viruses, including chikungunya virus (CHIKV) . The compound's mechanism appears to involve inhibition of viral replication by targeting specific viral proteins.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity Type | Target/Pathway | IC50/EC50 Values | Selectivity Index |
|---|---|---|---|
| Antiviral | Chikungunya Virus (CHIKV) | EC50: 8.68 μM | SI: 14.2 |
| Anticancer | CDK4/6 Inhibition | Not specified | Not specified |
| Cytotoxicity | Various Cell Lines | CC50: 122 μM | Not applicable |
Study on Antiviral Activity
A pivotal study investigated the structure–activity relationship (SAR) of various derivatives of the compound. The optimized derivative exhibited an EC50 value significantly lower than that of the initial hit compound, indicating enhanced antiviral efficacy . The selectivity index (SI) was also notably improved, suggesting a favorable therapeutic window.
Anticancer Properties
Another area of research has focused on the compound's potential as an anticancer agent through its inhibition of cyclin-dependent kinases (CDK4/6). Preliminary data suggest that modifications to the compound can lead to enhanced potency against cancer cell proliferation . However, detailed IC50 values for these effects are still under investigation.
属性
IUPAC Name |
2-(4-methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-10-14(19-8-6-16-7-9-19)18-15(17-11)12-4-2-3-5-13(12)20/h2-5,10,16,20H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBFDECOGCIELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













